

# Murrangatin Diacetate: A Technical Guide to its Anti-Angiogenic Potential

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## Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B14794816

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-angiogenic properties of **Murrangatin diacetate**, a natural compound with demonstrated potential in the inhibition of new blood vessel formation. This document synthesizes key findings on its mechanism of action, presents quantitative data from pivotal studies, and outlines the detailed experimental protocols used to elucidate its effects. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

## Core Findings: Inhibition of Angiogenesis via AKT Signaling

**Murrangatin diacetate** has been identified as a potent inhibitor of angiogenesis.<sup>[1][2]</sup> The compound exerts its effects by targeting the AKT signaling pathway, a critical regulator of endothelial cell growth, migration, and survival.<sup>[1][2]</sup> Specifically, Murrangatin has been shown to significantly decrease the phosphorylation of AKT at the Ser473 site, thereby attenuating downstream signaling that promotes angiogenesis.<sup>[1]</sup> This inhibitory action has been observed in both in vivo and in vitro models, highlighting its potential as a therapeutic candidate for angiogenesis-dependent diseases, such as cancer.<sup>[1][2]</sup>

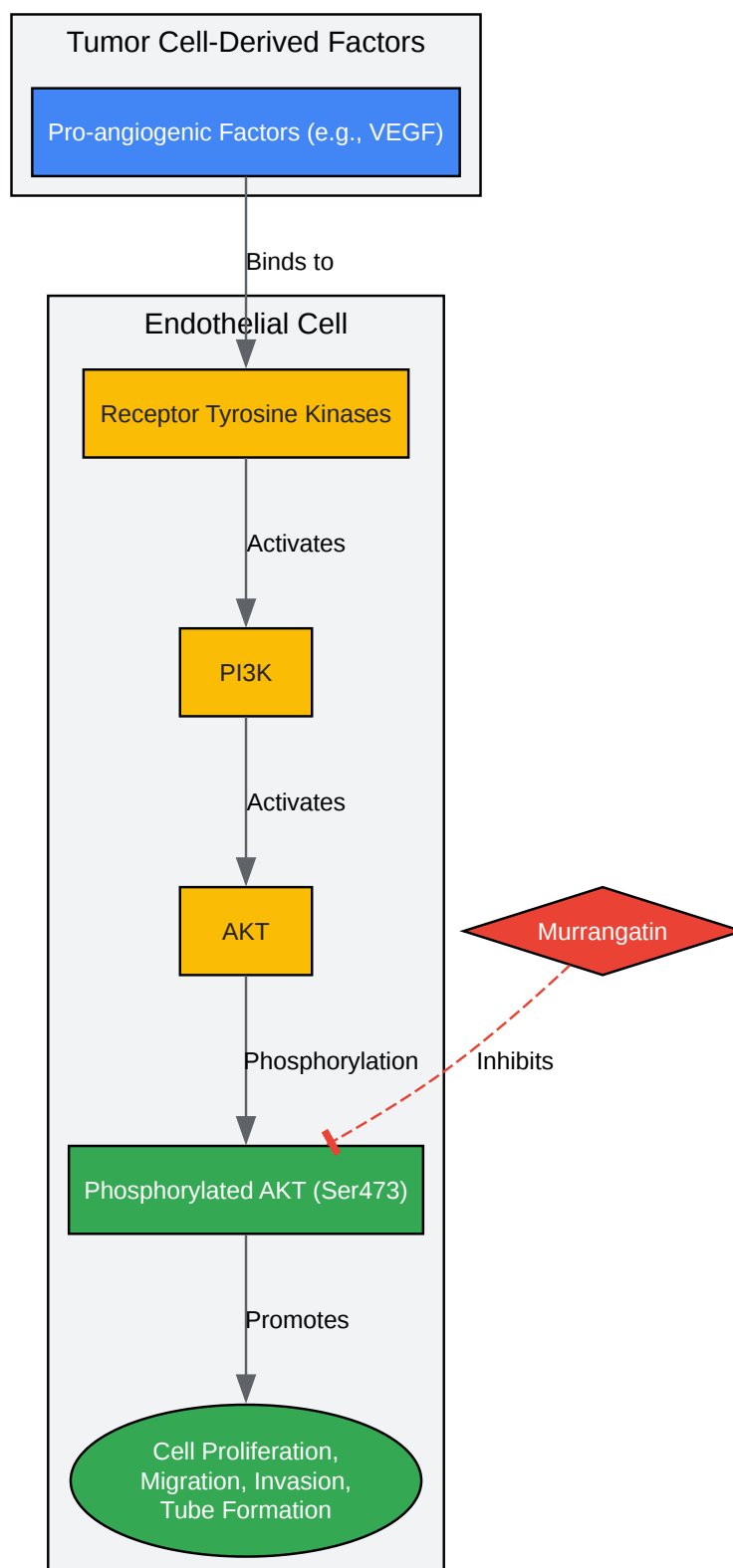
## Quantitative Data Summary

The anti-angiogenic efficacy of Murrangatin has been quantified through various assays. The following tables summarize the key findings from studies on Human Umbilical Vein Endothelial Cells (HUVECs) and transgenic zebrafish models.

Assay	Model System	Treatment	Concentration (μM)	Observed Effect	Reference
HUVEC Migration (Wound-Healing Assay)	HUVECs	Murrangatin	10	6.7% inhibition of cell migration	[1]
50	16.6% inhibition of cell migration	[1]			
100	65.4% inhibition of cell migration	[1]			
HUVEC Invasion (Transwell Invasion Assay)	HUVECs	Murrangatin + Conditioned Medium (CM)	Not Specified	Significant inhibition of CM-induced invasion (p < 0.01)	[1]
Subintestinal Vessel (SIV) Growth	Transgenic Zebrafish Embryos (fli1:EGFP)	Murrangatin	Not Specified	Strong inhibition of SIV growth	[1][2]
HUVEC Tube Formation	HUVECs	Murrangatin + Conditioned Medium (CM)	Not Specified	Inhibition of CM-induced tube formation	[1]
HUVEC Proliferation	HUVECs	Murrangatin + Conditioned Medium (CM)	Not Specified	Inhibition of CM-induced cell proliferation	[1]

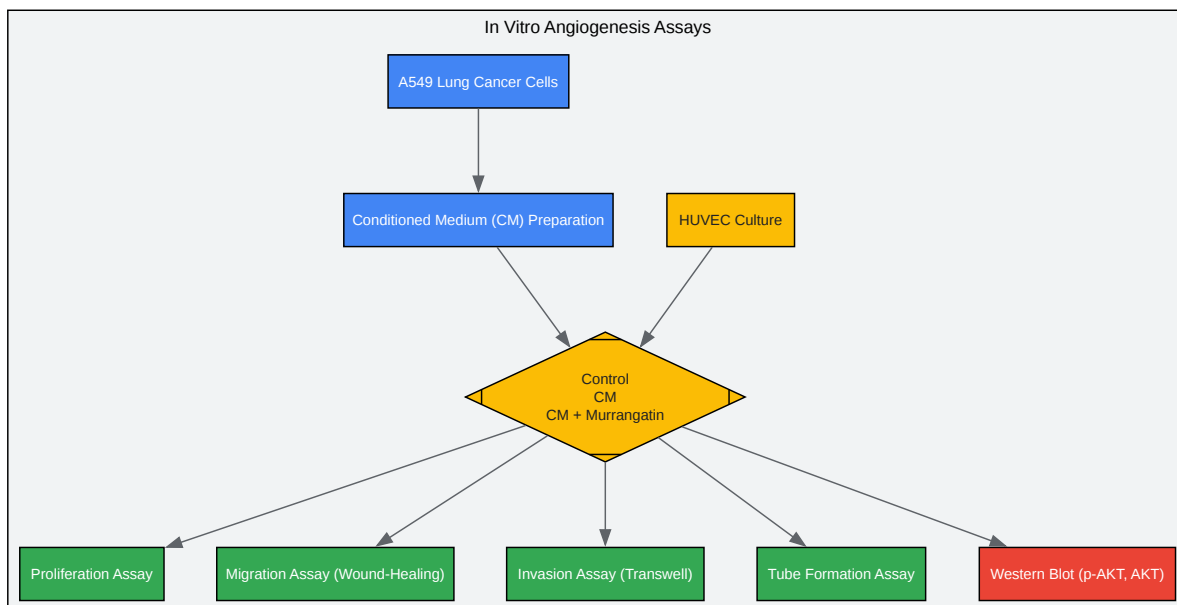
## Signaling Pathway and Experimental Workflow Visualizations

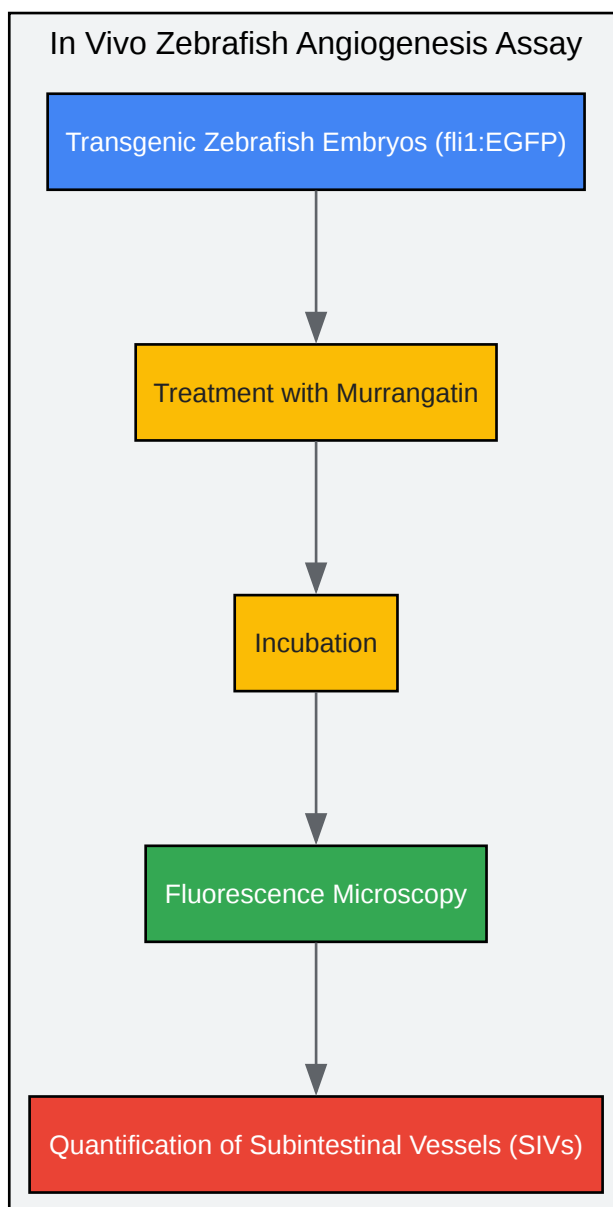
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Proposed mechanism of Murrangatin's anti-angiogenic action.





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## References

- 1. Murrangatin suppresses angiogenesis induced by tumor cell–derived media and inhibits AKT activation in zebrafish and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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